molecular formula C21H27N5O3 B2550743 2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone CAS No. 1796966-55-6

2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2550743
CAS No.: 1796966-55-6
M. Wt: 397.479
InChI Key: AGOSFJJEFQJHCW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives, including compounds with structures related to 2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone. These compounds were synthesized from various ester ethoxycarbonylhydrazones with primary amines, including morpholine and methyl piperazine. The antimicrobial activities of these compounds were evaluated, showing good to moderate activities against test microorganisms (Bektaş et al., 2007).

Enaminones in Biginelli Reaction

Bhat et al. (2018) reported the synthesis of enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety via a one-pot Biginelli synthesis. These compounds were synthesized starting from 1-[4-(piperazin/morpholin-1-yl) phenyl] ethan-1-one with dimethylformamide dimethylacetal (DMF–DMA) without any solvent. The study demonstrates the efficiency of incorporating morpholine and piperazine moieties in the synthesis of complex molecules (Bhat et al., 2018).

Analgesic and Anti-inflammatory Agents

Gökçe et al. (2005) synthesized a series of pyridazinone derivatives with substituted phenyl/benzyl-piperazinylmethyl groups, including structures resembling the chemical of interest. These compounds were examined for analgesic and anti-inflammatory activities. One of the compounds showed potent analgesic activity compared to acetylsalicylic acid and anti-inflammatory activity comparable to indometacin, without gastric ulcerogenic effects (Gökçe et al., 2005).

Conformational and Vibrational Studies

Onawole et al. (2017) conducted a computational assessment of 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone (MNPE), a compound with structural similarities to the chemical . This study included vibrational assignments and biochemical property assessments, providing insight into the molecule's potential docking mechanism as an agonist in the human GABA A receptor. The findings highlight the utility of computational methods in understanding the biochemical properties of complex molecules (Onawole et al., 2017).

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-28-19-4-2-17(3-5-19)14-21(27)26-8-6-24(7-9-26)18-15-20(23-22-16-18)25-10-12-29-13-11-25/h2-5,15-16H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOSFJJEFQJHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.